molecular formula C20H15F2N3O8S2 B11024951 N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide

Cat. No.: B11024951
M. Wt: 527.5 g/mol
InChI Key: HXHFARWRJXTBJU-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide is a bis-sulfonamide derivative characterized by dual sulfonyl groups attached to nitrogen atoms. The molecule features a 3,4-difluorophenyl group and a 4-methyl-3-nitrophenylsulfonyl moiety, with additional nitro and methyl substituents on the benzene rings. The presence of electron-withdrawing nitro (-NO₂) and fluorine substituents likely enhances its stability and reactivity compared to simpler sulfonamides .

Properties

Molecular Formula

C20H15F2N3O8S2

Molecular Weight

527.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C20H15F2N3O8S2/c1-12-3-6-15(10-19(12)23(26)27)34(30,31)25(14-5-8-17(21)18(22)9-14)35(32,33)16-7-4-13(2)20(11-16)24(28)29/h3-11H,1-2H3

InChI Key

HXHFARWRJXTBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products

    Amines: From the reduction of nitro groups.

    Halogenated Compounds: From halogenation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual sulfonamide structure distinguishes it from mono-sulfonamide analogs like N-{4-fluoro-3-nitrophenyl}methanesulfonamide .
  • The 3,4-difluorophenyl group increases lipophilicity relative to non-fluorinated analogs, which may influence pharmacokinetic properties .

Structural and Crystallographic Insights

  • Crystal Packing : While crystallographic data for the target compound are absent, related sulfonamides like N-(4-hydroxyphenyl)benzenesulfonamide () exhibit intermolecular hydrogen bonding (N–H⋯O, O–H⋯O). The target compound’s nitro groups may disrupt such interactions, reducing crystallinity compared to hydroxylated analogs .
  • Torsional Flexibility : The presence of bulky 4-methyl-3-nitrophenylsulfonyl groups may introduce steric hindrance, limiting conformational flexibility compared to simpler sulfonamides .

Biological Activity

N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12F2N4O5S\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_4\text{O}_5\text{S}

Key Properties

PropertyValue
Molecular Weight358.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO; slightly soluble in water

Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antitumor activity. The presence of nitro and difluoro groups in this compound enhances its interaction with biological targets, potentially inhibiting tumor growth. For instance, studies have shown that similar compounds can inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

Antimicrobial Properties

The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, making them effective against a range of bacterial infections. Preliminary data suggest that derivatives with similar structures exhibit notable antibacterial effects against various strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The nitro group in the compound may contribute to anti-inflammatory properties. Compounds with similar moieties have been shown to reduce inflammation by modulating cytokine production and inhibiting nitric oxide synthase activity. This could make this compound a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following modifications are hypothesized to enhance efficacy:

  • Substitution Patterns : The position and type of substituents on the aromatic rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups (like nitro) generally increases potency.
  • Fluorination : The presence of fluorine atoms can enhance metabolic stability and bioavailability.
  • Sulfonamide Linkage : The sulfonamide moiety is essential for antibacterial activity; modifications here may alter spectrum and potency.

Table: SAR Insights from Related Compounds

Compound ExampleActivity TypeNotable Modifications
N-(4-Methylphenyl)-3-nitrobenzenesulfonamideAntibacterialIncreased electron-withdrawing groups
N-(2,6-Difluorophenyl)-4-methyl-N-(p-nitrophenyl)sulfonamideAntitumorEnhanced fluorination
5-Fluoro-N-(3-chlorophenyl)-2-methylbenzenesulfonamideAnti-inflammatoryModified substitution patterns

Study 1: Antitumor Efficacy

In a study examining the efficacy of various sulfonamide derivatives against cancer cell lines, this compound was found to exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Testing

A series of antimicrobial tests showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of effectiveness. The results indicated an MIC (Minimum Inhibitory Concentration) range between 16 to 64 µg/mL against tested strains .

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